molecular formula C23H16F3N5OS B601812 Unii-MJ2A99A26H CAS No. 1346598-28-4

Unii-MJ2A99A26H

Cat. No.: B601812
CAS No.: 1346598-28-4
M. Wt: 467.48
InChI Key:
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Description

Unii-MJ2A99A26H, also known by its chemical name with the molecular formula C23H16F3N5OS, is a compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound has a molecular weight of 467.48.

Scientific Research Applications

Unii-MJ2A99A26H has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for Unii-MJ2A99A26H is not available in the search results .

Safety and Hazards

Specific safety and hazard information for Unii-MJ2A99A26H is not available in the search results .

Future Directions

The future directions for Unii-MJ2A99A26H are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of Unii-MJ2A99A26H often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Unii-MJ2A99A26H undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and biological properties.

Properties

IUPAC Name

16-(1H-benzimidazol-2-ylsulfanyl)-14-methyl-13-(2,2,2-trifluoroethoxy)-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,8,11,13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5OS/c1-13-18(32-12-23(24,25)26)10-11-30-19(13)20(31-17-9-5-4-8-16(17)29-22(30)31)33-21-27-14-6-2-3-7-15(14)28-21/h2-11H,12H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRFQGDDNNBKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=C(N3C2=NC4=CC=CC=C43)SC5=NC6=CC=CC=C6N5)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-28-4
Record name 12-(1H-Benzimidazol-2-ylthio)-1-methyl-2-(2,2,2-trifluoroethoxy)pyrido(1',2':3,4)imidazo(1,2-a)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(1H-BENZIMIDAZOL-2-YLTHIO)-1-METHYL-2-(2,2,2-TRIFLUOROETHOXY)PYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2A99A26H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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